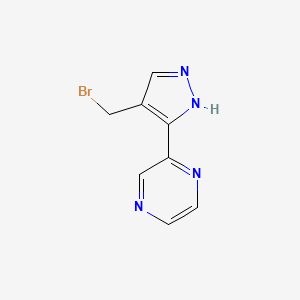

2-(4-(bromomethyl)-1H-pyrazol-3-yl)pyrazine

Übersicht

Beschreibung

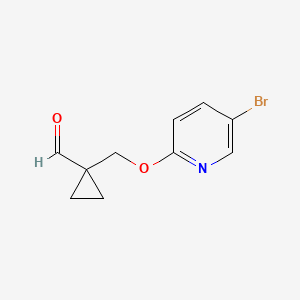

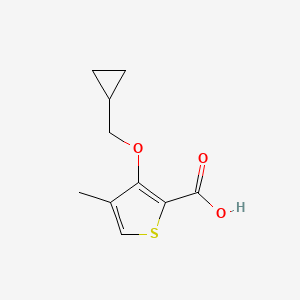

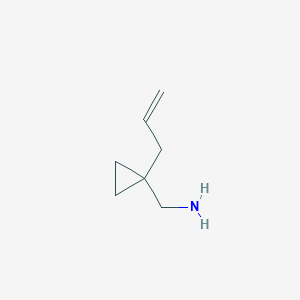

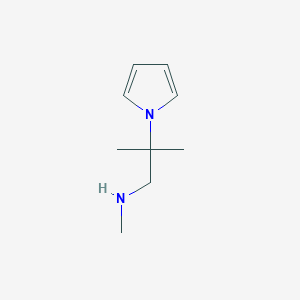

The compound “2-(4-(bromomethyl)-1H-pyrazol-3-yl)pyrazine” is a complex organic molecule that contains a pyrazine ring and a bromomethyl group attached to a pyrazole ring . Pyrazine is a heterocyclic aromatic organic compound with the chemical formula C4H4N2. Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole and pyrazine rings in separate steps, followed by the introduction of the bromomethyl group. This could potentially be achieved through a Suzuki-Miyaura cross-coupling reaction , which is a type of palladium-catalyzed carbon-carbon bond-forming reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazine and pyrazole rings, with the bromomethyl group serving as a bridge between them. The bromine atom in the bromomethyl group would be expected to be a site of high electron density, due to bromine’s high electronegativity .Chemical Reactions Analysis

The bromomethyl group in this compound could potentially undergo various types of reactions, including nucleophilic substitution reactions . The nitrogen atoms in the pyrazole and pyrazine rings could also potentially act as nucleophiles, opening up a range of possible reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the pyrazine and pyrazole rings, as well as the bromomethyl group. For example, the compound’s polarity would be affected by the polar bonds within these groups .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: c-Met Protein Kinase Inhibition

Compounds containing pyrazine structures, such as “2-(4-(bromomethyl)-1H-pyrazol-3-yl)pyrazine”, have been reported to exhibit potent inhibition of the c-Met protein kinase. This enzyme is implicated in various types of cancer, and its inhibition is a promising strategy for targeted cancer therapies. The structural similarity to clinical candidates like Savolitinib suggests potential applications in designing new anticancer drugs .

Neuropharmacology: GABA A Modulation

Pyrazine derivatives are also known for their activity as GABA A receptor allosteric modulators. This application is significant in the field of neuropharmacology, where such compounds can be used to treat neurological disorders such as epilepsy, anxiety, and insomnia by modulating the inhibitory action of the GABA neurotransmitter .

Polymer Chemistry: Solar Cell Components

The incorporation of pyrazine-based structures into polymers has been explored for use in solar cells. These heterocyclic compounds can contribute to the photovoltaic properties of polymers, enhancing the efficiency of solar cells. Research into such applications is crucial for the development of renewable energy technologies .

Fluorescent Probes

Pyrazine derivatives, due to their electronic properties, can serve as fluorescent probes. This application is particularly useful in bioimaging and diagnostics, where these compounds can be used to label and track biological molecules, cells, or tissues under a microscope .

Synthetic Routes for Heterocyclic Compounds

The synthesis of “2-(4-(bromomethyl)-1H-pyrazol-3-yl)pyrazine” involves interesting chemistry that can be applied to create a variety of heterocyclic compounds. These synthetic routes are valuable for the production of pharmaceuticals, agrochemicals, and organic materials .

Antimicrobial and Antifungal Activities

Pyrazine structures have been associated with antimicrobial and antifungal activities. This makes them valuable in the development of new antibiotics and antifungal agents, especially in an era where resistance to existing drugs is a growing concern .

Kinase Inhibitory Activity

Apart from c-Met inhibition, pyrazine derivatives have shown activity against other kinases. Kinase inhibitors are a significant class of drugs in the treatment of diseases like cancer, inflammatory disorders, and cardiovascular diseases .

Drug Discovery and SAR Research

The pyrazine scaffold is an attractive target for drug discovery due to its biological activity. Structure-Activity Relationship (SAR) research involving pyrazine derivatives can lead to the discovery of new drugs with optimized efficacy and reduced side effects .

Safety And Hazards

As with any chemical compound, handling “2-(4-(bromomethyl)-1H-pyrazol-3-yl)pyrazine” would require appropriate safety precautions. The presence of the bromomethyl group, in particular, could potentially make this compound hazardous, as bromine-containing compounds can often be irritants or corrosives .

Eigenschaften

IUPAC Name |

2-[4-(bromomethyl)-1H-pyrazol-5-yl]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN4/c9-3-6-4-12-13-8(6)7-5-10-1-2-11-7/h1-2,4-5H,3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCZIRIOYXAICBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C2=C(C=NN2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(bromomethyl)-1H-pyrazol-3-yl)pyrazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methyl-9-oxa-1,4-diazaspiro[5.5]undecane](/img/structure/B1492592.png)